2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide
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Overview
Description
2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a unique structure with a chloro group, a fluoro-substituted benzodioxin ring, and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 6-fluoro-4H-1,3-benzodioxin ring. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Acetamide Moiety: The final step involves the formation of the acetamide linkage. This can be accomplished by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide involves its interaction with specific molecular targets. The fluoro-substituted benzodioxin ring may interact with enzymes or receptors, leading to modulation of biological pathways. The chloro and acetamide groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]amine
- 2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]methanamide
- 2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]propionamide
Uniqueness
2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3/c13-5-11(16)15-2-1-8-3-10(14)4-9-6-17-7-18-12(8)9/h3-4H,1-2,5-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSOTDFVVFPNEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CCNC(=O)CCl)OCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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